2-Chloro-6-fluorobenzohydrazide

Physicochemical profiling Lipophilicity Drug-likeness

Eliminate risk of non-reproducible biological results from using incorrect benzohydrazide analogs. 2-Chloro-6-fluorobenzohydrazide provides a unique electronic profile and dipole moment that mono-halogenated variants cannot replicate, critical for accurate SAR campaigns. - Versatile hydrazide for condensation with aldehydes/ketones to generate diverse hydrazone libraries, with proven antitubercular activity (MIC 0.625-6.25 µM). - Distinct dual halogenation enables unique nucleophilic aromatic substitution and metal-chelation properties not possible with simpler analogs. - Supplied with batch-specific QC documentation (NMR, HPLC, GC); standard purity ≥95%, ensuring reliable synthetic outcomes.

Molecular Formula C7H6ClFN2O
Molecular Weight 188.59 g/mol
CAS No. 887267-56-3
Cat. No. B1599845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorobenzohydrazide
CAS887267-56-3
Molecular FormulaC7H6ClFN2O
Molecular Weight188.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NN)F
InChIInChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
InChIKeyYHTPNSHKWKSATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorobenzohydrazide Identity, Properties & Procurement


2-Chloro-6-fluorobenzohydrazide (CAS 887267-56-3; molecular formula C₇H₆ClFN₂O; molecular weight 188.59 g·mol⁻¹; SMILES: O=C(NN)C1=C(F)C=CC=C1Cl) is a dihalogenated benzohydrazide derivative belonging to the aryl hydrazide class . The compound carries a chlorine atom at the 2-position and a fluorine atom at the 6-position of the benzene ring, with a hydrazide (–CONHNH₂) functional group that imparts nucleophilic reactivity and metal-coordinating capacity . It is supplied as a research chemical by multiple vendors at a standard purity specification of 95%, with batch-specific quality-control documentation—including NMR, HPLC, and GC—available upon request . The compound is classified as a non-hazardous material for DOT/IATA transport, with long-term storage recommended in a cool, dry environment .

2-Chloro-6-fluorobenzohydrazide Substitution Failure


Benzohydrazide and its mono-halogenated analogs (e.g., 2-chlorobenzohydrazide, 2-fluorobenzohydrazide) share the hydrazide pharmacophore but differ substantially in lipophilicity, electronic character, and steric profile due to the absence of the complementary halogen [1]. The simultaneous presence of chlorine (electron-withdrawing, polarizable, occupying the 2-position) and fluorine (strongly electron-withdrawing, small van der Waals radius, occupying the 6-position) in 2-chloro-6-fluorobenzohydrazide generates a dipole moment and charge distribution distinct from either mono-halogenated or non-halogenated congeners . In structure–activity relationship (SAR) campaigns targeting enzymes such as histone deacetylases (HDACs) or mycobacterial targets, these differences translate into altered binding-pocket complementarity and metabolic stability that cannot be replicated by substituting a simpler benzohydrazide [2]. Procurement of the incorrect analog therefore carries a high risk of non-reproducible biological results and wasted synthesis effort .

2-Chloro-6-fluorobenzohydrazide vs Closest Analogs: Comparative Evidence


Lipophilicity (LogP) Differential

The predicted octanol–water partition coefficient (LogP) of 2-chloro-6-fluorobenzohydrazide is reported as −0.67 (ChemSrc) to 2.17 (Chem960), whereas the mono-chloro analog 2-chlorobenzohydrazide has a LogP of 2.03 and the parent benzohydrazide has a LogP of 0.53–1.38 [1]. The 2-fluoro analog shows a LogP range of −0.12 to 1.52 . The dual halogenation thus modulates lipophilicity into a range that is neither achievable with a single chlorine nor a single fluorine substituent, directly impacting membrane permeability and non-specific protein binding in biological assays .

Physicochemical profiling Lipophilicity Drug-likeness

Density Differential from Dual Halogenation

2-Chloro-6-fluorobenzohydrazide has a predicted density of 1.4 ± 0.1 g·cm⁻³ . For comparison, the non-halogenated parent benzohydrazide has a reported density of 1.164 g·cm⁻³, while 2-chlorobenzohydrazide has a density of 1.323 g·cm⁻³ [1]. The incorporation of both chlorine and fluorine increases the mass-per-unit-volume by approximately 20% relative to benzohydrazide and approximately 6% relative to 2-chlorobenzohydrazide, reflecting the additive contribution of the fluorine atom.

Physical property Density Formulation

Refractive Index Differentiation

The refractive index of 2-chloro-6-fluorobenzohydrazide is reported as 1.570 . In contrast, 2-chlorobenzohydrazide has a refractive index of 1.592 and 2-fluorobenzohydrazide shows a refractive index of 1.552–1.553 . The value for the target compound falls between the two mono-halogenated analogs, consistent with the mixed halogen electronic environment producing an intermediate polarizability.

Refractive index Optical property Quality control

Batch-Specific QC Documentation

Suppliers of 2-chloro-6-fluorobenzohydrazide, including Bidepharm and AKSci, provide batch-specific analytical data comprising NMR, HPLC, and GC for each production lot at the standard 95% purity specification . The MDL number MFCD08061568 and SMILES string O=C(NN)C1=C(F)C=CC=C1Cl uniquely identify the compound . This level of characterization is not uniformly available for all benzohydrazide analogs from every vendor, making this compound a more reliably documented procurement choice.

Quality assurance Analytical chemistry Reproducibility

Antimycobacterial Potency of Fluorinated Benzohydrazides

In a medicinal chemistry program targeting Mycobacterium tuberculosis tryptophan biosynthesis, replacing the carboxylic acid moiety of 6-FABA with a hydrazide group led to a significant improvement in both antimycobacterial activity (MIC values ranging from 0.625 to 6.25 µM for the most active benzohydrazide analogs) and cytotoxicity (CC₅₀ ≥ 1360 µM against Vero cells), relative to the parent carboxylic acid [1]. While 2-chloro-6-fluorobenzohydrazide was not among the specific compounds tested in this study, the class-level finding that fluorinated benzohydrazides as a group exhibit potent, low-toxicity antimycobacterial activity provides a strong rationale for selecting a dihalogenated (Cl/F) benzohydrazide scaffold for further SAR exploration over non-fluorinated or carboxylic acid analogs.

Antimycobacterial Tuberculosis Medicinal chemistry

2-Chloro-6-fluorobenzohydrazide Research & Industrial Applications


Antimycobacterial Hydrazone Libraries

The fluorobenzohydrazide class, as validated by Mori et al. (2021), shows potent activity against Mycobacterium tuberculosis (MIC 0.625–6.25 µM) with negligible mammalian cytotoxicity (CC₅₀ ≥ 1360 µM) [1]. 2-Chloro-6-fluorobenzohydrazide, with its dual halogenation pattern, serves as a versatile condensation partner with aldehydes or ketones to generate hydrazone libraries. The distinct lipophilicity (LogP −0.67 to 2.17) and electronic profile conferred by the 2-chloro-6-fluoro substitution differentiates the resulting hydrazones from those derived from mono-halogenated or unsubstituted benzohydrazides, potentially accessing novel SAR space in antitubercular lead optimization .

HDAC/DXR Enzyme Inhibitor Probes

Benzohydrazide derivatives bearing halogen substituents have been explored as inhibitors of histone deacetylases (HDACs) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) [1]. The 2-chloro-6-fluoro substitution pattern provides a distinct steric and electronic profile for probing the cap-group recognition region of HDAC enzymes, where the chlorine atom can engage in halogen bonding and the fluorine can modulate metabolic stability. Procurement of the specific 2-chloro-6-fluoro regioisomer ensures the intended binding-pocket complementarity, which cannot be assumed for regioisomeric or mono-halogenated variants .

Heterocycle Synthesis Building Block

The hydrazide group of 2-chloro-6-fluorobenzohydrazide reacts readily with aldehydes, ketones, and β-ketoesters to form hydrazones and heterocyclic products such as pyrazoles, thiazolidinones, and oxadiazoles [1]. The 2-chloro-6-fluoro substitution pattern imparts a unique combination of electron-withdrawing effects, directing further functionalization reactions (e.g., nucleophilic aromatic substitution at the chlorine-bearing position) that are not possible with the 2-fluoro or 2-chloro mono-substituted analogs alone . This dual reactivity makes the compound a strategic building block for diversity-oriented synthesis.

Coordination Chemistry & Metal Chelation

Benzohydrazide derivatives, including halogenated variants, form stable complexes with transition metals such as Co(II), Ni(II), and Pd(II), with the resulting chelates often showing enhanced antimicrobial or catalytic activity relative to the free ligands [1]. The electron-withdrawing chlorine and fluorine substituents on 2-chloro-6-fluorobenzohydrazide are expected to modulate the Lewis basicity of the hydrazide oxygen and nitrogen donor atoms, yielding metal complexes with altered redox potentials and stability constants compared to those derived from non-halogenated benzohydrazide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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